molecular formula C13H15ClN2O B555589 DL-Alanine beta-naphthylamide hydrochloride CAS No. 74144-49-3

DL-Alanine beta-naphthylamide hydrochloride

Cat. No.: B555589
CAS No.: 74144-49-3
M. Wt: 250.72 g/mol
InChI Key: WNLRRMRLNYQNOZ-UHFFFAOYSA-N
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Description

DL-Alanine beta-naphthylamide hydrochloride is an organic compound with the chemical formula C13H15ClN2O. It is a white crystalline powder that is stable at room temperature but may decompose at high temperatures. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

DL-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

This compound acts as a substrate for the aforementioned enzymes. It interacts with these enzymes, facilitating their activity and enabling them to carry out their function of protein degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein degradation pathway . By acting as a substrate for AAP and APN, it aids in the breakdown of proteins, thereby influencing various downstream effects related to protein turnover and cellular homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the facilitation of protein degradation. This can influence various cellular processes, including cell growth, differentiation, and response to stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Alanine beta-naphthylamide hydrochloride typically involves the reaction of DL-alanine with 2-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: DL-alanine and 2-naphthylamine.

    Catalyst: Hydrochloric acid.

    Reaction Conditions: The reaction is conducted at a temperature range of 50-60°C for several hours.

    Product Isolation: The product is isolated by crystallization from the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

DL-Alanine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Scientific Research Applications

DL-Alanine beta-naphthylamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-DL-Alanyl-1-naphthylamine hydrochloride
  • N-DL-Alanyl-3-naphthylamine hydrochloride
  • N-DL-Alanyl-4-naphthylamine hydrochloride

Uniqueness

DL-Alanine beta-naphthylamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRMRLNYQNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74144-49-3
Record name Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74144-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DL-Alanyl-2-naphthylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074144493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DL-alanyl-2-naphthylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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